Cas no 71145-03-4 (Bay K 8644)

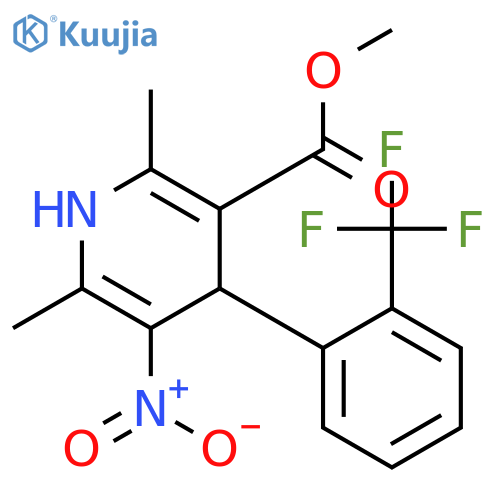

Bay K 8644 structure

商品名:Bay K 8644

Bay K 8644 化学的及び物理的性質

名前と識別子

-

- ( /-) BAYK8644

- (±)-Bay K 8644

- (±)BayK8644

- (+/-)-BAY-K 8644

- (1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)-phenyl]-3-pyridine carboxylic acid methyl ester

- 1,4-D

- 2-aziridinecarbonitrile

- 2-cyano-2-aziridine

- AC1L3M8Z

- AC1Q4RJZ

- CHEMBL177264

- CTK1C2552

- methyl-1,4-dihydro-2,6-dimethyl-5-nitro-4-(2-trifluoromethylphenyl)-pyridine-3-carboxylate

- nitrile of aziridine-2-carboxylic acid

- rac-Aziridin-2-carbonitril

- BAYK8644

- Bay K 8644

- 3-Pyridinecarboxylic acid,1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-, methylester, (A+/-)-

- CBiol_001744

- (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylic acid methyl ester

- (+/-)-BAY-K-8644

- EX-A3340

- HMS3676J07

- 3-pyridine carboxylic acid methyl ester

- NCGC00015124-07

- Bay-K-8644 ((R)-(+)-); R-4407; NI-105; (+)-BAY-K-8644;R(+)Bay K 8644

- GTPL2511

- SQ 28,873

- 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-, methyl ester

- AM20080536

- NCGC00025209-03

- AS-16745

- BAY-K-8644

- HY-10588

- B-112

- NCG-C00025209-02

- HMS3370M19

- Lopac0_000186

- SDCCGSBI-0050174.P002

- MFCD00036697

- (S)-2,6-Dimethyl-5-nitro-4-(2-trifluoromethyl-phenyl)-1,4-dihydro-pyridine-3-carboxylic acid methyl ester

- Q4874027

- (+/-)-Bay K8644

- MLS001148586

- (+/-)-BAYK8644

- Tox21_500186

- 1,4-Dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylic acid, methyl ester

- FT-0742944

- NCGC00025209-05

- CHEBI:131345

- NCGC00015124-06

- BB162780

- R(+)-BAY K 8644

- NCGC00260871-01

- LP00186

- NCGC00015124-03

- SR-01000075305

- ( inverted exclamation markA)-BAY-K-8644

- 71145-03-4

- BAY K 8644 racemate

- SCHEMBL14612812

- NCGC00015124-04

- 1,4-Dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)-phenyl]-

- HMS3371N20

- EN300-746258

- HB1209

- SCHEMBL133106

- EU-0100186

- A837092

- BAY K-8644

- HSCI1_000381

- BAY K 8644, (+/-)-

- Methyl 2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)-1,4-dihydropyridine-3-carboxylate

- NCGC00015124-05

- BAYK 8644

- BSPBio_001578

- HMS3268C13

- HMS2232B12

- CA-410

- Bio1_001008

- BCP23924

- NCGC00025209-06

- s7924

- Z1213715450

- CCG-204281

- 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)-, methyl ester

- HMS1791O20

- EX-A4933

- (+/-)-Bay K8644, calcium channel agonist

- methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

- E77139

- ZFLWDHHVRRZMEI-UHFFFAOYSA-N

- BCP15942

- NCGC00015124-08

- NCGC00015124-13

- HMS3412J07

- NCGC00025209-04

- Bay K8644

- SR-01000075305-1

- Opera_ID_789

- MLS002153190

- 93468-89-4

- HMS1989O20

- BRD-A05457250-001-04-3

- SMR001230679

- (?)-Bay K 8644

- CHEMBL1322959

- AKOS015858973

- CHEBI:34555

- BCP24795

- MLS000028858

- Bio1_000519

- NCGC00025209-02

- SR-01000075305-3

- SMR000058424

- CS-0002659

- DTXSID301017346

- CHEMBL283013

- Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate

- Bio1_000030

- (y)-Bay K 8644

- BRD-A05457250-001-03-5

- ( inverted question mark)-Bay K 8644

- 1,4-Dihydro-2,6-dimethyl-5-nitro-4-(2-[trifluoromethyl]phenyl)pyridine-3-carboxylic acid methyl ester

- C16H15F3N2O4

- (+/-)-BAY K 8644

- BDBM50035800

- BAYK 8644; BAYK8644; BAYK-8644;Bay K8644;Bay K 8644

- HMS3260F13

- HMS3402O20

- HMS2231A11

- HMS3886L19

- BRD-A05457250-001-08-4

- STL213543

- (+/-)-Bay K 8644; Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate; BAY-k 8644; BK 8644; SQ 28873

- 3-Pyridinecarboxylic acid,1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-, methylester, (+/-)-

- Bay K-8644?

- DS-017737

-

- MDL: MFCD00036697

- インチ: InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3

- InChIKey: ZFLWDHHVRRZMEI-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C(C2=CC=CC=C2C(F)(F)F)C(=C(C)N1)[N+](=O)[O-])C(=O)OC

計算された属性

- せいみつぶんしりょう: 356.09845

- どういたいしつりょう: 356.098

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 634

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 81.5

じっけんとくせい

- 色と性状: 白粉。

- 密度みつど: 1.3548 (estimate)

- ゆうかいてん: 166 °C

- ふってん: 404.3°C at 760 mmHg

- フラッシュポイント: 198.3°C

- 屈折率: 1.545

- ようかいど: DMSO: 184 mg/mL

- すいようせい: Soluble in DMSO at 20mg/ml. Also soluble in methanol or ethanol at 60mg/ml. Insoluble in water

- あんていせい: Stable. Incompatible with strong oxidizing agents.

- PSA: 81.8

- ようかいせい: まだ確定していません。

Bay K 8644 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DC23559-100 mg |

Bay K-8644 |

71145-03-4 | >98% | 100mg |

$600.0 | 2022-02-28 | |

| ChemScence | CS-0002659-5mg |

Bay K 8644 |

71145-03-4 | 98.16% | 5mg |

$120.0 | 2022-04-26 | |

| Chemenu | CM175481-50mg |

methyl 2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)-1,4-dihydropyridine-3-carboxylate |

71145-03-4 | 98% | 50mg |

$373 | 2022-06-10 | |

| Biosynth | BB162780-10 mg |

BAY K 8644 |

71145-03-4 | 10mg |

$199.90 | 2023-01-05 | ||

| eNovation Chemicals LLC | Y1216098-50mg |

Bay k 8644 |

71145-03-4 | 95% | 50mg |

$450 | 2024-06-03 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6777-50mg |

Bay K 8644 |

71145-03-4 | 99.97% | 50mg |

¥ 4032 | 2023-09-07 | |

| Enamine | EN300-746258-0.5g |

methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate |

71145-03-4 | 95% | 0.5g |

$2114.0 | 2023-05-05 | |

| Axon Medchem | 1697-50 mg |

BAY K 8644 |

71145-03-4 | 99% | 50mg |

€350.00 | 2023-07-10 | |

| MedChemExpress | HY-10588-10mM*1mLinDMSO |

Bay K 8644 |

71145-03-4 | 98.16% | 10mM*1mLinDMSO |

¥1320 | 2022-05-18 | |

| Axon Medchem | 1697-2 x 10 mg |

BAY K 8644 |

71145-03-4 | 99% | 2 x 10 mg |

€140.00 | 2023-07-10 |

Bay K 8644 サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:71145-03-4)Bay K 8644

注文番号:A837092

在庫ステータス:in Stock/in Stock/in Stock/in Stock

はかる:25mg/50mg/100mg/250mg

清らかである:99%/99%/99%/99%

最終更新された価格情報:Friday, 30 August 2024 06:39

価格 ($):154.0/199.0/338.0/576.0

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:71145-03-4)(±)-Bay K8644

注文番号:1682459

在庫ステータス:in Stock

はかる:Company Customization

清らかである:98%

最終更新された価格情報:Monday, 14 April 2025 18:20

価格 ($):discuss personally

Bay K 8644 関連文献

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

71145-03-4 (Bay K 8644) 関連製品

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

推奨される供給者

atkchemica

(CAS:71145-03-4)Bay K 8644

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:71145-03-4)氟硝尼啶

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ